molecular formula C19H35N3O5 B13692951 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone

4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone

Cat. No.: B13692951
M. Wt: 385.5 g/mol
InChI Key: PSWKNBSKLQHDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone typically involves the protection of amino groups using Boc protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, bases like NEt3 or pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone involves the protection of amino groups, which prevents them from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is unique due to its specific structure, which combines a pyrrolidinone ring with Boc-protected amino groups. This combination provides stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C19H35N3O5

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-N-[(5-oxopyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C19H35N3O5/c1-18(2,3)26-16(24)20-9-7-8-10-22(17(25)27-19(4,5)6)13-14-11-15(23)21-12-14/h14H,7-13H2,1-6H3,(H,20,24)(H,21,23)

InChI Key

PSWKNBSKLQHDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(CC1CC(=O)NC1)C(=O)OC(C)(C)C

Origin of Product

United States

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